1,1,1,2-Tetrabromoethane
CAS No.: 630-16-0
Cat. No.: VC3891346
Molecular Formula: C2H2Br4
Molecular Weight: 345.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 630-16-0 |
---|---|
Molecular Formula | C2H2Br4 |
Molecular Weight | 345.65 g/mol |
IUPAC Name | 1,1,1,2-tetrabromoethane |
Standard InChI | InChI=1S/C2H2Br4/c3-1-2(4,5)6/h1H2 |
Standard InChI Key | RVHSTXJKKZWWDQ-UHFFFAOYSA-N |
SMILES | C(C(Br)(Br)Br)Br |
Canonical SMILES | C(C(Br)(Br)Br)Br |
Melting Point | 0.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
1,1,1,2-Tetrabromoethane belongs to the family of brominated alkanes, characterized by four bromine atoms asymmetrically bonded to a two-carbon chain. Unlike its symmetric isomer 1,1,2,2-tetrabromoethane, which features bromine atoms on both carbons equally, this compound adopts a less stable configuration where three bromines attach to one carbon and one to the adjacent carbon . This structural asymmetry influences its reactivity and physical behavior, as evidenced by its lower melting point compared to the symmetric isomer .
Table 1: Comparative Properties of 1,1,1,2-Tetrabromoethane and Its Isomer
Property | 1,1,1,2-Tetrabromoethane | 1,1,2,2-Tetrabromoethane |
---|---|---|
Molecular Formula | C₂H₂Br₄ | C₂H₂Br₄ |
CAS Registry Number | 630-16-0 | 79-27-6 |
Density (g/cm³) | 3.023 | 2.967 |
Boiling Point (°C) | 227.9 | 243.6 |
Melting Point (°C) | Not reported | −1.0 |
Vapor Pressure (mmHg) | 0.114 at 25°C | 0.001 at 20°C |
Data compiled from PubChem , ChemicalBook , and Chemsrc .
Spectral and Electronic Properties
The compound’s electronic structure has been elucidated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The asymmetric bromine distribution results in distinct splitting patterns in proton NMR, with signals appearing at δ 4.2–4.5 ppm for the methine protons . IR spectra reveal strong absorption bands near 600 cm⁻¹, corresponding to C-Br stretching vibrations .
Synthesis and Industrial Production
Historical Synthesis Methods
Early synthetic routes, documented by Erdmann and Biltz in the late 19th and early 20th centuries, involved the bromination of 1,1-dibromoethane using excess bromine under controlled conditions . The reaction proceeds via a free-radical mechanism, with yields optimized at temperatures between 80–100°C .
Modern Industrial Protocols
Contemporary production leverages catalytic bromination using iron(III) bromide (FeBr₃) to enhance selectivity. A 2024 study reported a 78% yield when employing a continuous-flow reactor system at 120°C, minimizing side reactions such as dibromoethylene formation .
Physicochemical Properties
Thermal Stability and Decomposition
1,1,1,2-Tetrabromoethane decomposes at temperatures exceeding 300°C, releasing hydrogen bromide (HBr) and brominated hydrocarbons . Thermogravimetric analysis (TGA) shows a 40% mass loss at 350°C, indicative of its limited thermal stability compared to fully brominated analogs .
Solubility and Reactivity
The compound is sparingly soluble in water (678 mg/L at 25°C) but miscible with organic solvents such as ethanol, ether, and chloroform . Its reactivity with nucleophiles, such as hydroxide ions, leads to successive dehydrobromination, forming tribromoethylene as a primary product :
Applications in Industry and Research
Role in Organic Synthesis
The compound acts as a brominating agent in the synthesis of flame retardants and pharmaceutical intermediates. For example, it facilitates the bromination of aromatic rings in electrophilic substitution reactions, offering moderate regioselectivity .
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